
N-(2-(3-chlorophenyl)-2-methoxypropyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-chlorophenyl)-2-methoxypropyl)methanesulfonamide, also known as ML327, is a small molecule inhibitor that has been extensively studied in scientific research. It has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In
作用機序
The mechanism of action of N-(2-(3-chlorophenyl)-2-methoxypropyl)methanesulfonamide involves inhibition of the enzyme N-myristoyltransferase (NMT). NMT is involved in the post-translational modification of proteins, specifically the attachment of a myristoyl group to the N-terminus of proteins. This modification is important for the proper localization and function of many proteins, including oncogenic proteins and inflammatory cytokines. N-(2-(3-chlorophenyl)-2-methoxypropyl)methanesulfonamide inhibits NMT, leading to the mislocalization and degradation of these proteins, ultimately resulting in the observed anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(2-(3-chlorophenyl)-2-methoxypropyl)methanesulfonamide has been found to have several biochemical and physiological effects. In addition to its inhibition of NMT, N-(2-(3-chlorophenyl)-2-methoxypropyl)methanesulfonamide has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells. In terms of physiological effects, N-(2-(3-chlorophenyl)-2-methoxypropyl)methanesulfonamide has been found to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
実験室実験の利点と制限
One advantage of using N-(2-(3-chlorophenyl)-2-methoxypropyl)methanesulfonamide in lab experiments is its specificity for NMT. This allows for the selective inhibition of NMT, without affecting other cellular processes. Another advantage is its potency, with an IC50 value in the low micromolar range. However, one limitation is its solubility, as N-(2-(3-chlorophenyl)-2-methoxypropyl)methanesulfonamide is not very soluble in water. This can make it difficult to use in certain experiments, and may require the use of organic solvents.
将来の方向性
There are several future directions for research on N-(2-(3-chlorophenyl)-2-methoxypropyl)methanesulfonamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to explore the use of N-(2-(3-chlorophenyl)-2-methoxypropyl)methanesulfonamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. Additionally, further research is needed to optimize the synthesis of N-(2-(3-chlorophenyl)-2-methoxypropyl)methanesulfonamide and improve its solubility and bioavailability. Finally, the development of more potent and selective NMT inhibitors based on N-(2-(3-chlorophenyl)-2-methoxypropyl)methanesulfonamide could lead to the discovery of new therapeutic agents for various diseases.
合成法
The synthesis of N-(2-(3-chlorophenyl)-2-methoxypropyl)methanesulfonamide involves several steps. The starting material is 3-chlorophenylacetic acid, which is converted into the corresponding acid chloride. This is then reacted with 2-methoxypropylamine to give the amide intermediate. Finally, the amide is treated with methanesulfonyl chloride to yield N-(2-(3-chlorophenyl)-2-methoxypropyl)methanesulfonamide.
科学的研究の応用
N-(2-(3-chlorophenyl)-2-methoxypropyl)methanesulfonamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to have anti-cancer properties, inhibiting the growth of various cancer cell lines such as breast, lung, and colon cancer cells. N-(2-(3-chlorophenyl)-2-methoxypropyl)methanesulfonamide has also been found to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro and in vivo. In addition, N-(2-(3-chlorophenyl)-2-methoxypropyl)methanesulfonamide has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3S/c1-11(16-2,8-13-17(3,14)15)9-5-4-6-10(12)7-9/h4-7,13H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHQJNNVXLXPCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C)(C1=CC(=CC=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

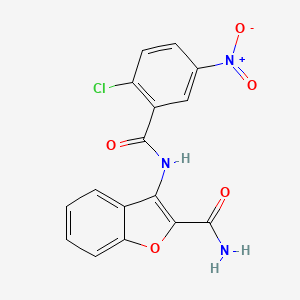

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,6-dimethoxybenzamide](/img/structure/B2910220.png)
![5-(2-chloro-6-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2910222.png)
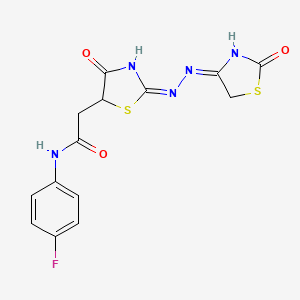
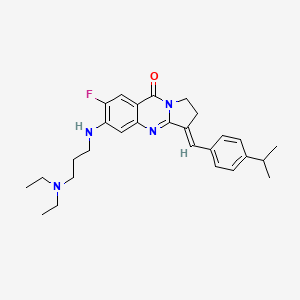

![4-chloro-N-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide](/img/structure/B2910228.png)
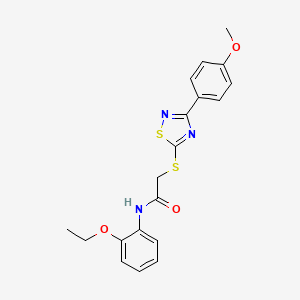
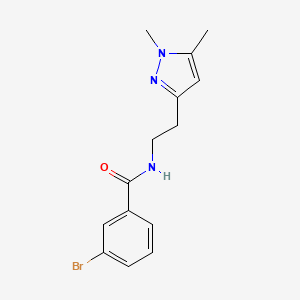
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2910231.png)

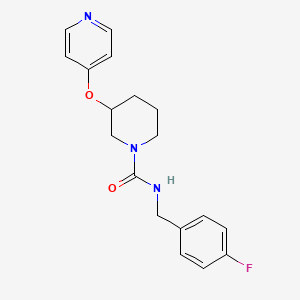
![[3-Methyl-4-(morpholin-4-yl)phenyl]methanol](/img/structure/B2910236.png)